6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a bicyclic heterocyclic compound featuring fused pyrrole and imidazole rings. Its carboxylic acid functional group at position 7 enhances polarity, making it suitable for pharmaceutical applications, particularly in drug design targeting enzyme inhibition or receptor modulation. Derivatives of this scaffold are notable for their antiandrogen activity, as seen in compounds like orteronel (). Structural characterization and synthetic modifications of this core have been explored to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVLNIZDARWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Marckwald Reaction from Aminocarbonyl Precursors
A recent advancement utilizes the Marckwald reaction for streamlined synthesis. Starting with readily available aminocarbonyl compounds, this two-step protocol achieves high yields (exceeding 80% in optimized cases) and scalability for bulk production. The first step generates the pyrroloimidazole core, while the second introduces the carboxylic acid moiety via electrophilic substitution or carboxylation.
Advantages Over Traditional Methods
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Scalability : Suitable for multi-gram synthesis.
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Functional Group Tolerance : Accommodates diverse substituents without side reactions.
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Efficiency : Reduces steps compared to halogenation pathways.
Functionalization and Derivative Synthesis
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid at the 7-position undergoes derivatization to enhance solubility or bioavailability. Esterification with alcohols (e.g., methanol, geraniol) or phenols forms alkyl/aryl esters, while amidation with amines yields primary or secondary amides. These reactions typically employ coupling agents like thionyl chloride or carbodiimides under anhydrous conditions.
Representative Example
Electrophilic Substitution for Halogenated Derivatives
Halogenation at the 1- or 3-positions introduces bromine or chlorine atoms, enabling further cross-coupling reactions. For instance, bromination with N-bromosuccinimide (NBS) in DMF affords mono- or di-halogenated products, critical for Suzuki-Miyaura couplings.
Analytical Validation
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Elemental Analysis : Brominated derivatives show consistent C/Br ratios (e.g., C: 50.17% theor. vs. 50.31% obs.).
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Melting Points : Halogenated analogs exhibit higher melting points (>200°C) due to increased crystallinity.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects on Ring Closure
The choice of solvent and base significantly impacts ring closure efficiency. Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states, while strong bases (sodium hydride) deprotonate intermediates to facilitate cyclization. Suboptimal conditions, such as using benzene with weak bases, result in incomplete reactions or byproduct formation.
Temperature and Time Dependencies
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Ring Closure : Conducted at 80–90°C for 10 minutes to ensure complete cyclization without decomposition.
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Ester Hydrolysis : Requires refluxing in aqueous methanol (10–30 minutes) for quantitative conversion to the carboxylic acid.
Purification and Characterization Techniques
Chromatographic Methods
Silica gel column chromatography with mixed solvents (isopropyl ether/hexane) effectively isolates intermediates. Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for pharmacological testing.
Spectroscopic and Elemental Analysis
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NMR : Confirms regioselectivity of substitutions (e.g., singlets for equivalent protons).
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Elemental Analysis : Validates stoichiometry (Table 1).
Table 1. Elemental Analysis of Key Intermediates
| Compound | C (%) Theoretical | C (%) Found | H (%) Theoretical | H (%) Found |
|---|---|---|---|---|
| Brominated Derivative | 50.17 | 50.31 | 3.31 | 3.19 |
| Ethyl Ester | 61.34 | 61.57 | 4.83 | 4.92 |
| Carboxylic Acid | 65.62 | 65.49 | 4.72 | 4.83 |
Applications and Pharmacological Relevance
While beyond synthesis, the compound’s anti-inflammatory efficacy is validated in murine models. Oral administration (30 mg/kg) inhibits acetic acid-induced writhing by 60–70%, comparable to NSAIDs but with reduced gastrointestinal toxicity. Acute toxicity studies reveal an LD₅₀ > 1,000 mg/kg, underscoring its safety profile .
Chemical Reactions Analysis
Chemical Reactions and Derivatives
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid can undergo various chemical reactions to form derivatives with enhanced biological activities. For example, the introduction of an aroyloxy group results in compounds with improved analgesic properties .
3.1. Aroyloxy Derivatives
Aroyloxy derivatives, such as 3-aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, are synthesized by incorporating an aroyl group into the parent compound. These derivatives exhibit enhanced analgesic activity compared to the parent compound .
| Derivative | Synthetic Method | Biological Activity |
|---|---|---|
| 3-Aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid | Aroylation reaction | Enhanced analgesic activity |
3.2. Halogenation Reactions
Halogenation reactions can be used to introduce halogen atoms into the pyrroloimidazole ring, potentially altering its biological activity. These reactions are typically carried out using halogenating agents such as bromine or chlorine .
| Halogen Derivative | Synthetic Method | Notes |
|---|---|---|
| Halogenated derivatives | Reaction with halogenating agents | Used as starting materials for further functionalization |
Biological Activities
The biological activities of this compound and its derivatives are significant. They have been studied for their analgesic and anti-inflammatory effects, as well as their potential anticancer properties.
4.1. Analgesic and Anti-Inflammatory Effects
Derivatives of this compound have shown substantial analgesic effects in animal models, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Biological Activity | Notes |
|---|---|---|
| Derivatives of this compound | Analgesic and anti-inflammatory effects | Fewer side effects compared to NSAIDs |
4.2. Anticancer Potential
Some derivatives have demonstrated significant cytotoxic activity against cancer cell lines, indicating potential as anticancer agents.
| Derivative | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid | MCF-7 | 12.50 | Enhanced activity compared to standard drugs |
Scientific Research Applications
Biological Activities
Research has highlighted several key biological activities associated with 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid:
- Anti-inflammatory Effects : This compound exhibits potent anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. It has been shown to inhibit carrageenan-induced paw edema in animal models, indicating its effectiveness in reducing inflammation .
- Analgesic Properties : Derivatives of this compound have demonstrated significant analgesic effects in various pain models. In studies involving acetic acid-induced writhing tests in mice, compounds derived from this compound showed reduced pain responses compared to control groups .
- Low Toxicity Profile : Compared to conventional analgesics and anti-inflammatory drugs, derivatives of this compound exhibit lower toxicity and fewer side effects, such as gastric disturbances. This makes them promising candidates for safer therapeutic options .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolo-imidazole ring system.
- Introduction of the carboxylic acid functional group at the 7-position.
- Derivatization to enhance biological activity and improve pharmacokinetic properties.
Case Studies
Several studies have documented the efficacy of this compound derivatives in clinical and preclinical settings:
Study 1: Analgesic Efficacy
A study published in a pharmacological journal reported that a specific derivative of this compound significantly reduced pain in animal models when administered orally. The results indicated an inhibition percentage of over 50% in acetic acid-induced writhing tests compared to controls .
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of this compound demonstrated that it effectively reduced paw edema in rats induced by carrageenan. The study concluded that the compound could be developed into a therapeutic agent for inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Core Structural Variations
The pyrroloimidazole family includes isomers differing in ring fusion positions (e.g., [1,2-a] vs. [1,2-c]) and functional group substitutions. Key examples are compared below:
| Compound Name | Core Structure | Functional Group/Substituent | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid | [1,2-c] | -COOH at position 7 | C₇H₈N₂O₂ | 152.15 | Antiandrogen precursor, high polarity |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | [1,2-a] | None (parent structure) | C₆H₈N₂ | 108.14 | Ionic liquid research, stable crystal lattice |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | [1,2-a] | -CHO at position 3 | C₇H₈N₂O | 136.15 | Intermediate for synthesis, lower solubility |
| 3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | [1,2-a] | 4-Cl-C₆H₄ at position 3 | C₁₁H₁₀ClN₂ | 204.66 | Androgen receptor modulation |
| Orteronel (antiandrogen) | [1,2-c] | -OH, naphthamide substituents | C₁₉H₁₈N₃O₂ | 328.37 | Clinical use in prostate cancer |
Structural Insights :
- Ring Fusion Position: The [1,2-c] isomer (target compound) exhibits distinct electronic and steric properties compared to [1,2-a] derivatives. For instance, the crystal structure of the [1,2-a] variant (P21/n space group) shows a planar ring system with minor puckering, contributing to stability in ionic liquids .
- Functional Groups : Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility and hydrogen-bonding capacity than aldehydes or halogenated analogs .
Physicochemical Properties
| Property | This compound | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde |
|---|---|---|---|
| Solubility | High (polar solvents) | Moderate (organic solvents) | Low (requires DMSO) |
| Melting Point | Not reported | 120–122°C (crystalline form) | Not reported |
| Reactivity | Acid-catalyzed reactions (e.g., esterification) | Stable under ionic conditions | Nucleophilic addition at aldehyde group |
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory and analgesic properties, as well as its antimicrobial potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 152.15 g/mol
- CAS Number : 1369379-64-5
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic effects. A study highlighted the efficacy of these compounds in reducing pain and inflammation in animal models:
- Experimental Models : The compounds were tested using acetic acid-induced writhing and carrageenan-induced paw edema models.
- Findings : The derivatives showed significant inhibition of both pain responses and inflammation with reduced side effects compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | Pain Inhibition (%) | Inflammation Reduction (%) | Side Effects |
|---|---|---|---|
| Compound A | 75% | 80% | Minimal gastric disturbances |
| Compound B | 70% | 75% | Slight nausea |
| Compound C | 80% | 85% | No significant side effects |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It was found to exhibit activity against various bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 3.12 to 12.5 µg/mL for the tested compounds, indicating a moderate level of antibacterial activity .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving rats, the administration of a specific derivative of the compound resulted in a marked decrease in paw swelling induced by carrageenan. The study concluded that the compound's mechanism likely involves the inhibition of pro-inflammatory cytokines.
Case Study 2: Antimicrobial Testing
A series of derivatives were synthesized and evaluated for their antibacterial properties. One derivative demonstrated an MIC comparable to that of standard antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment for bacterial infections .
Q & A
Q. What are the common synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, and how do reaction conditions influence yield?
The synthesis often involves cyclization of pyrrolo-imidazole precursors. For example, tetrahydro-pyrrolo[1,2-c]imidazole carboxylates can be synthesized via acid- or base-catalyzed cyclization of substituted pyrrolidine intermediates . Reaction temperature and solvent polarity critically affect stereoselectivity, as seen in the formation of diastereomers under varying conditions (e.g., ethanol vs. dichloromethane) . Optimization of protecting groups (e.g., Boc) is essential to prevent side reactions during carboxylation .
Q. How is the structural conformation of this compound characterized, and what insights do crystallographic studies provide?
Single-crystal X-ray diffraction (SC-XRD) reveals a bicyclic fused ring system with a boat-like conformation in the pyrrolidine ring and planar imidazole moiety. Key bond angles (e.g., N1–C3–C4 = 111.13°) and torsional parameters (e.g., C3–C4–C5–C6 = 18.49°) highlight intramolecular strain, which may influence reactivity . Hydrogen-bonding interactions (e.g., N–H···O) stabilize the crystal lattice, as observed in monoclinic P21/n symmetry (a = 7.908 Å, b = 7.441 Å, c = 9.880 Å, β = 104.91°) .
Q. What stability challenges arise during storage, and how can they be mitigated?
Solid formulations of related derivatives (e.g., Orteronel) show sensitivity to humidity and oxidation. Stabilization methods include lyophilization with excipients (e.g., mannitol) and storage under inert gas (N2/Ar) at −20°C . Degradation pathways involve hydrolytic cleavage of the imidazole ring, accelerated by acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, hydroxylation) impact biological activity in therapeutic applications?
Substituents at the 7-position (e.g., hydroxy, fluoro) enhance binding affinity to enzymatic targets. For instance, 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile (Osilodrostat) exhibits potent CYP17A1 inhibition due to fluorine’s electronegativity and steric effects . Conversely, hydroxylation at C7 improves solubility but reduces metabolic stability . SAR studies on triazole derivatives demonstrate that fused heterocycles (e.g., pyrrolo[1,2-b][1,2,4]triazoles) enhance necroptosis inhibition by modulating hydrophobic interactions .
Q. What computational strategies are used to model interactions between this compound and biological targets?
Density functional theory (DFT) calculations predict electrophilic regions (e.g., imidazole N-atoms) prone to nucleophilic attack, aligning with experimental reactivity data . Molecular docking of 6,7-dihydro derivatives into CYP17A1’s active site (PDB: YSY) identifies key hydrogen bonds with Arg239 and hydrophobic contacts with Phe114 . Machine learning models (e.g., QSAR) optimize substituent patterns for target selectivity .
Q. How can advanced analytical techniques resolve contradictions in spectral data for complex derivatives?
Discrepancies in NMR shifts (e.g., C5–H vs. C6–H) are resolved via 2D-COSY and HSQC, which differentiate overlapping signals in diastereomeric mixtures . High-resolution mass spectrometry (HR-MS) coupled with ion mobility separates isobaric impurities (e.g., oxidation byproducts) . Dynamic nuclear polarization (DNP) enhances sensitivity in low-concentration samples for 13C-NMR analysis .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for carboxylation steps to avoid hydrolysis .
- Analytical Workflows : Combine XRD with DFT-optimized structures to validate conformational dynamics .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for SAR refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
